(2H-Tetrazol-2-yl)methanol
Description
(2H-Tetrazol-2-yl)methanol is a heterocyclic compound featuring a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted with a hydroxymethyl group. Tetrazole derivatives are widely utilized in coordination chemistry due to their ability to act as ligands, forming stable complexes with metals . The compound’s molecular formula is inferred as C₂H₄N₄O (molecular weight: 100.08 g/mol), with key functional groups being the tetrazole ring and methanol moiety.
Properties
CAS No. |
86979-30-8 |
|---|---|
Molecular Formula |
C2H4N4O |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
tetrazol-2-ylmethanol |
InChI |
InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2 |
InChI Key |
BAMDZMUAOHZBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2H-Tetrazol-2-yl)methanol can be approached through several methods. One common synthetic route involves the reaction of alcohols or aldehydes with sodium azide and triethyl orthoformate . This method is advantageous due to its moderate conditions and high yields. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .
Chemical Reactions Analysis
(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .
Scientific Research Applications
(2H-Tetrazol-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a bioisostere for carboxylic acids, enhancing the solubility and membrane permeability of pharmaceutical compounds . It also exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities . In industry, it is used in the production of polymers, explosives, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (2H-Tetrazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize negative charges and facilitate receptor-ligand interactions .
Comparison with Similar Compounds
Structural Features and Functional Groups
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| (2H-Tetrazol-2-yl)methanol | C₂H₄N₄O | 100.08 | Tetrazole, methanol |
| Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate | C₁₂H₁₂N₆O₃ | 296.26 | Tetrazole, benzoxazole, ester |
| (2-methyl-5-nitro-1H-imidazol-1-yl)methanol | C₅H₇N₃O₃ | 157.13 | Imidazole, nitro, methanol |
| Thiazol-2-yl-methanol | C₄H₅NOS | 115.15 | Thiazole, methanol |
| (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol | C₆H₁₁N₃O | 141.17 | Triazole, methanol |
Key Observations :
- Tetrazole vs. Other Heterocycles: The tetrazole ring in this compound offers strong coordination capabilities, unlike imidazole or thiazole derivatives, which prioritize biological activity .
Key Observations :
Key Observations :
- Tetrazole-Benzoxazole Hybrids : Exhibit broad-spectrum biological activities due to synergistic effects of both rings .
- Imidazole Derivatives : Focus on antiviral applications, aligning with drug-repurposing studies for dengue and HCV .
- Thiazole/Triazole Derivatives : Primarily used in materials science or as synthetic intermediates .
Stability and Reactivity
- Tetrazole Derivatives : High thermal stability due to aromaticity, but sensitive to strong acids/bases .
- Nitro-Imidazole Derivatives : Reactivity driven by nitro groups, enabling redox-active behavior in drug candidates .
- Thiazole Derivatives : Sulfur atoms enhance metal-binding capacity, useful in catalysis .
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